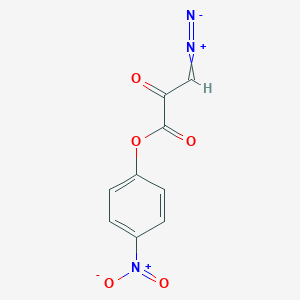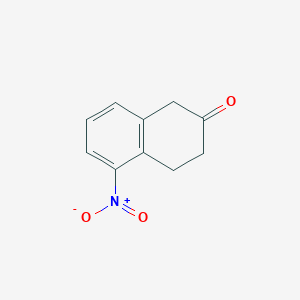
5-Nitro-2-tetralone
Overview
Description
5-Nitro-2-tetralone is a chemical compound with the molecular formula C10H9NO3 . It is primarily used for research and development purposes and is not intended for medicinal or household use .
Synthesis Analysis
The synthesis of 5-Nitro-2-tetralone involves various chemical reactions. For instance, one study describes the synthesis of phenyl-substituted 2-tetralone enols through the acetate ion-catalyzed ketonization . Another study discusses the synthesis of 5-aryl-7,8,13,14-tetrahydrodibenzo [a,i]phenanthridine from 2-tetralone .Molecular Structure Analysis
The molecular structure of 5-Nitro-2-tetralone is characterized by the presence of a nitro group (NO2) attached to the tetralone ring . A study reports that the compound belongs to the orthorhombic system with specific crystal parameters .Chemical Reactions Analysis
5-Nitro-2-tetralone can undergo various chemical reactions. For example, it can participate in the acetate ion-catalyzed ketonization of phenyl-substituted 2-tetralone enols . The reaction conditions and the position of the substituents on the benzaldehyde ring can dictate the course of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Nitro-2-tetralone include its melting point, boiling point, lower and upper explosion limit, auto-ignition temperature, kinematic viscosity, partition coefficient n-octanol/water, density, and relative vapour density .Scientific Research Applications
Therapeutic Applications
Tetralone scaffolds, including 5-Nitro-2-tetralone, have shown potential in various therapeutic applications . They have been used as starting materials for a range of synthetic heterocyclic compounds and pharmaceuticals .
Antibacterial Applications
Tetralone derivatives have demonstrated antibacterial properties, making them useful in the development of new antibacterial drugs .
Anticancer Applications
Some tetralone derivatives have been used in the synthesis of therapeutically functional compounds like some antibiotics and alkaloids possessing antitumor activity .
Antimalarial Applications
Tetralone derivatives have also shown potential in antimalarial applications .
Antipsychotic Applications
Tetralone derivatives have been used in the synthesis of antipsychotic drugs .
Organic Synthesis
5-Nitro-2-tetralone could be used as a starting material in organic synthesis due to its strong reactivity . It can be used to synthesize a variety of heterocyclic compounds, which have diverse therapeutic activities .
High Nitrogen Energetic Compound
5-Nitro-2-tetralone has been used in the synthesis of high nitrogen energetic compounds . These compounds have a good oxygen balance, which is crucial in the field of energetic materials .
8. Synthesis of New Classes of Structural Entities Heterocyclic compounds, including those derived from 5-Nitro-2-tetralone, play an important role in the synthesis of new classes of structural entities having medicinal importance .
Safety and Hazards
Safety measures for handling 5-Nitro-2-tetralone include wearing tightly fitting safety goggles, fire/flame resistant and impervious clothing, and gloves. If exposure limits are exceeded or irritation symptoms are experienced, a full-face respirator should be used . Avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes .
Future Directions
The future directions for 5-Nitro-2-tetralone could involve further exploration of its synthesis methods, chemical reactions, and potential applications. For instance, the development of green and sustainable methods for amide hydrogenation is a central focus of modern organic synthesis, and 5-Nitro-2-tetralone could play a role in this research .
Mechanism of Action
Target of Action
Nitro-containing compounds, such as 5-nitro-1,10-phenanthroline, have been found to exhibit activity against mycobacterium tuberculosis
Mode of Action
Nitro-containing compounds often undergo reduction reactions in biological systems, which can lead to the formation of reactive species that interact with cellular targets
Biochemical Pathways
Nitro-containing compounds can interfere with various biochemical pathways depending on their specific targets . More research is needed to identify the specific pathways affected by 5-Nitro-2-tetralone.
Pharmacokinetics
The molecular weight of 19118 g/mol suggests that it could potentially be absorbed and distributed in the body. The nitro group in the compound could undergo metabolic transformations
Result of Action
Nitro-containing compounds can induce various cellular responses, including the induction of autophagy in macrophages . More research is needed to determine the specific effects of 5-Nitro-2-tetralone.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Nitro-2-tetralone. For instance, the presence of certain enzymes or co-factors could affect the compound’s activity. Additionally, the compound’s stability could be influenced by factors such as pH, temperature, and the presence of other chemicals
properties
IUPAC Name |
5-nitro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTMHJVZTNLVLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80519741 | |
| Record name | 5-Nitro-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80519741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-tetralone | |
CAS RN |
89331-01-1 | |
| Record name | 5-Nitro-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80519741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 5-nitro-2-tetralone in the synthesis of dihydrolysergic acid?
A1: The paper highlights a novel synthetic route to dihydrolysergic acid, a crucial precursor to ergot alkaloids, utilizing 5-nitro-2-tetralone. [] This method offers a significant advantage: it allows for the introduction of diverse substituents in the aromatic ring of the final product. Traditional methods often require tedious protection and deprotection steps for the indole ring, a challenge this approach bypasses. By starting with appropriately substituted 5-nitro-2-tetralones, the synthesis proceeds through a tricyclic isonitrile intermediate, culminating in the indole ring closure as the final step. [] This strategy streamlines the synthesis and opens avenues for creating a range of dihydrolysergic acid derivatives with potentially modified pharmacological properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)

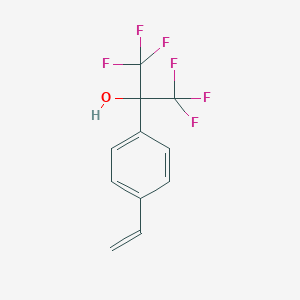
palladium(II) dichloride](/img/structure/B50169.png)
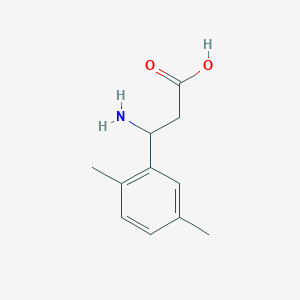

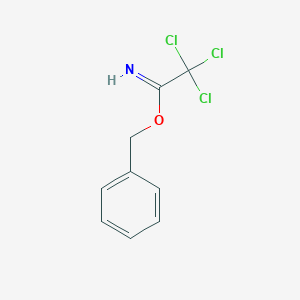


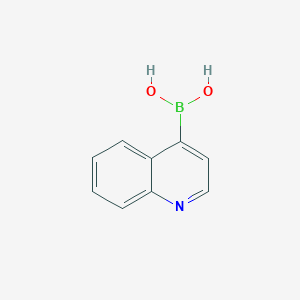
![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)

